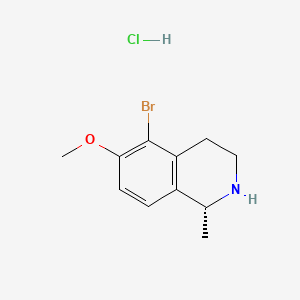![molecular formula C13H15F2N B13894181 4-Benzyl-6,6-difluoro-4-azaspiro[2.4]heptane](/img/structure/B13894181.png)
4-Benzyl-6,6-difluoro-4-azaspiro[2.4]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-6,6-difluoro-4-azaspiro[2.4]heptane is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is part of the azaspiro family, which is known for its diverse applications in medicinal chemistry and material science. The molecular formula of this compound is C13H15F2N, and it has a molecular weight of approximately 223.26 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-6,6-difluoro-4-azaspiro[2.4]heptane typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of strong bases or acids to facilitate the cyclization process.
Introduction of Fluorine Atoms: The fluorine atoms are introduced through a fluorination reaction, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction, typically using benzyl bromide or benzyl chloride as the benzylating agent.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyl-6,6-difluoro-4-azaspiro[2.4]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the spirocyclic core, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl bromide, benzyl chloride
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various benzylated or spirocyclic derivatives.
Aplicaciones Científicas De Investigación
4-Benzyl-6,6-difluoro-4-azaspiro[2.4]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including neurological disorders and infectious diseases.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-6,6-difluoro-4-azaspiro[2.4]heptane involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Interact with Receptors: Modulate the activity of receptors, affecting cellular signaling and communication.
Induce Apoptosis: Trigger programmed cell death in cancer cells, making it a potential anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
6,6-Difluoro-4-azaspiro[2.4]heptane: Shares the spirocyclic core but lacks the benzyl group.
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: Contains a similar spirocyclic structure with different substituents, used in the development of antibiotic drug candidates.
Uniqueness
4-Benzyl-6,6-difluoro-4-azaspiro[2.4]heptane is unique due to its combination of a spirocyclic core, fluorine atoms, and a benzyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C13H15F2N |
|---|---|
Peso molecular |
223.26 g/mol |
Nombre IUPAC |
4-benzyl-6,6-difluoro-4-azaspiro[2.4]heptane |
InChI |
InChI=1S/C13H15F2N/c14-13(15)9-12(6-7-12)16(10-13)8-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Clave InChI |
RMAGRZYQQVKADX-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CC(CN2CC3=CC=CC=C3)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-Bromo-1-(3-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13894098.png)
![2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine](/img/structure/B13894104.png)


![5-Methoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride](/img/structure/B13894124.png)





![1-[2-(4-hydroxyphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B13894160.png)
![1-(4-Chlorophenyl)-2-[[5-(2,6-dichloropyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B13894165.png)


